molecular formula C10H11I B1609932 1-Iodo-1,2,3,4-tetrahydronaphthalene CAS No. 161989-14-6

1-Iodo-1,2,3,4-tetrahydronaphthalene

Cat. No. B1609932
M. Wt: 258.1 g/mol
InChI Key: JGMRAQWWRAUTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-1,2,3,4-tetrahydronaphthalene is a derivative of 1,2,3,4-Tetrahydronaphthalene (Tetralin), a bicyclic hydrocarbon . Tetralin is a constituent of petroleum and coal tar and is used in coal liquefaction and as an alternative to turpentine in paints and waxes .


Molecular Structure Analysis

The molecular structure of 1-Iodo-1,2,3,4-tetrahydronaphthalene consists of 10 carbon atoms, 11 hydrogen atoms, and 1 iodine atom . It is a derivative of Tetralin, which has the chemical formula C10H12 .


Physical And Chemical Properties Analysis

Tetralin, the parent compound, is a colorless liquid with a density of 0.970 g/cm3 . It has a melting point of -35.8 °C and a boiling point of 206 to 208 °C . It is insoluble in water .

Scientific Research Applications

Biofortification and Plant Growth

Iodine is not considered essential for land plants, but it plays a critical role in some aquatic plants and human health. The agricultural application of iodine to enhance growth, environmental adaptation, and stress tolerance in plants is an active research area. Biofortification with iodine is considered an adequate method to ensure proper iodine intake in the population, with studies reporting beneficial effects including better growth and stress tolerance in various species (Medrano-Macías et al., 2016).

Analytical Methods for Iodine Determination

The determination of iodine using instrumental analysis, such as inductively coupled plasma spectrometry (ICP-MS), is crucial due to its physiological roles. The literature discusses sample preparation and measurement techniques for iodine determination in various samples, highlighting the challenges and limitations of current methods (Oliveira et al., 2010).

Environmental and Health Impacts

The review on microbial biodegradation of polyaromatic hydrocarbons (PAHs) highlights the role of microorganisms in the ecological recovery of PAH-contaminated sites. Given that 1-Iodo-1,2,3,4-tetrahydronaphthalene is a halogenated organic compound, understanding the microbial degradation mechanisms of similar compounds is essential for environmental management and remediation efforts (Peng et al., 2008).

Safety And Hazards

Tetralin is considered hazardous. It is combustible and causes skin irritation and serious eye irritation . It is toxic to aquatic life with long-lasting effects and may form explosive peroxides .

Future Directions

Tetralin is currently used in coal liquefaction and as an alternative to turpentine in paints and waxes . Future research may explore other potential applications and improve the efficiency of its current uses.

properties

IUPAC Name

1-iodo-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMRAQWWRAUTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462369
Record name Naphthalene, 1,2,3,4-tetrahydro-1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-1,2,3,4-tetrahydronaphthalene

CAS RN

161989-14-6
Record name Naphthalene, 1,2,3,4-tetrahydro-1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

132.2 g (1.00 mol) of tetralin was dissolved in 600 ml of 80% acetic acid, and 101.5 g (0.40 mol) of iodine, 45.5 g (0.20 mol) of periodic acid dihydrate and 15 ml of concentrated sulfuric acid were added thereto. The mixture was heated to 70° C. with stirring. The mixture was further stirred for 3 hours at the same temperature whereupon disappearance of tetralin was confirmed to terminate the reaction. The reaction mixture was added to 1000 ml of water, and the separated oily substance was extracted with 1000 ml of toluene. The toluene layer was washed with water and concentrated and then subjected to distillation under reduced pressure (bp: 120° C./3 mmHg) to obtain 215.3 g of the main fraction (yield: 83.4%). This product was a mixture of 5-iodotetralin and 6-iodotetralin in a blend ratio of 1:2.
Quantity
132.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
101.5 g
Type
reactant
Reaction Step Two
Quantity
45.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five
Yield
83.4%

Synthesis routes and methods II

Procedure details

In 600 ml of 80% acetic acid was dissolved 132.2 g (1.00 mol) of tetralin. To this solution were added 101.5 g (0.40 mol) of iodine, 45.5 g (0.20 mol) of periodic acid dihydrate, and 15 ml of concentrated sulfuric acid. This mixture was heated to 70° C. with stirring and then stirred at this temperature for 3 hours. After disappearance of the tetralin was ascertained, the reaction was terminated. The reaction mixture was added to 1,000 ml of water, and the oily matter separated was extracted with 1,000 ml of toluene. The toluene layer was washed with water, concentrated, and then distilled at a reduced pressure (boiling point: 120° C./3 mmHg). As a result, the main fraction was obtained in an amount of 215.3 g (yield; 83.4%). This reaction product was a 1:2 mixture of 5-iodotetralin and 6-iodotetralin.
Quantity
101.5 g
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
132.2 g
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four
Yield
83.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodo-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
1-Iodo-1,2,3,4-tetrahydronaphthalene
Reactant of Route 3
1-Iodo-1,2,3,4-tetrahydronaphthalene
Reactant of Route 4
1-Iodo-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
1-Iodo-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
1-Iodo-1,2,3,4-tetrahydronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.